molecular formula C12H18N2O3 B1378247 2-(N-Boc-aminomethyl)-6-methoxypyridine CAS No. 1820619-14-4

2-(N-Boc-aminomethyl)-6-methoxypyridine

Cat. No. B1378247
CAS RN: 1820619-14-4
M. Wt: 238.28 g/mol
InChI Key: GKSJNAKJVBZUFJ-UHFFFAOYSA-N
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Description

“2-(N-Boc-aminomethyl)-6-methoxypyridine” is a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Scientific Research Applications

Hydrogen Bonding and Amino-imino Tautomerization

Research on alkoxy-aminopyridines, including 2-amino-6-methoxypyridine derivatives, investigates their hydrogen bonding and amino-imino tautomerization with acetic acid. These studies, which are closely related to the structure of interest, highlight the influence of the methoxy group on hydrogen bonding and tautomerization processes, contributing to the understanding of chemical reactivity and interaction mechanisms in similar compounds (Kitamura et al., 2007).

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, which bear structural similarities to 2-(N-Boc-aminomethyl)-6-methoxypyridine, are potent neuronal nitric oxide synthase inhibitors. A key step in their synthesis involves the deprotection of benzyl groups from the N-Boc and N-Bn double-protected 2-aminopyridine ring, showcasing the compound's role in the development of medically relevant inhibitors (Ji et al., 2012).

Protonation Sites and Hydrogen Bonding

The structural characterization of N-(6-methoxypyridin-3-yl) derivatives demonstrates distinct protonation sites and hydrogen bonding patterns. These findings provide insight into the molecular structures and interaction patterns that can inform the design and synthesis of compounds with desired chemical properties (Böck et al., 2021).

Conversion to 1,3,4-Oxadiazoles

The conversion of N’-ethoxymethylene-2-(N-Boc-amino)propionohydrazide derivatives into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles illustrates the compound's versatility in synthesizing heterocyclic structures, which are significant in pharmaceutical research (Kudelko & Zieliński, 2010).

Synthesis and Structural Studies

Various studies focus on the synthesis and structural analysis of compounds structurally related to 2-(N-Boc-aminomethyl)-6-methoxypyridine, further emphasizing its importance in developing new materials with potential applications in pharmaceuticals and materials science. For instance, the synthesis and structural elucidation of novel derivatives for NLO applications highlight the compound's potential in creating materials with unique optical properties (Kolev et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “1-(N-BOC-aminomethyl)-4-(aminomethyl)benzene”, suggests that it is recommended for use as laboratory chemicals and advises against its use as food, drug, pesticide or biocidal product .

Future Directions

While the future directions for “2-(N-Boc-aminomethyl)-6-methoxypyridine” are not known, similar compounds have been considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[(6-methoxypyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)13-8-9-6-5-7-10(14-9)16-4/h5-7H,8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSJNAKJVBZUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Boc-aminomethyl)-6-methoxypyridine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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